S-(Thiobenzoyl)thioglycolic acid

CAS No.: 942-91-6

Cat. No.: VC1960405

Molecular Formula: C9H8O2S2

Molecular Weight: 212.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942-91-6 |

|---|---|

| Molecular Formula | C9H8O2S2 |

| Molecular Weight | 212.3 g/mol |

| IUPAC Name | 2-(benzenecarbonothioylsulfanyl)acetic acid |

| Standard InChI | InChI=1S/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |

| Standard InChI Key | XBEIANFIOZTEDE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=S)SCC(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C(=S)SCC(=O)O |

Introduction

Physical and Chemical Properties

Basic Identification

S-(Thiobenzoyl)thioglycolic acid is identified by specific chemical designations that allow for its precise categorization in chemical databases and research contexts.

| Parameter | Value |

|---|---|

| CAS Number | 942-91-6 |

| Molecular Formula | C9H8O2S2 |

| Molecular Weight | 212.29 g/mol |

| IUPAC Name | 2-(benzenecarbonothioylsulfanyl)acetic acid |

| Standard InChI | InChI=1S/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) |

| Standard InChIKey | XBEIANFIOZTEDE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=S)SCC(=O)O |

| PubChem CID | 70336 |

The compound is known by several synonyms, including (Thiobenzoylthio)acetic acid, Dithiobenzoic acid carboxymethyl ester, 2-(Benzothioylthio)acetic acid, and Thiobenzoylsulfanyl-Acetic Acid .

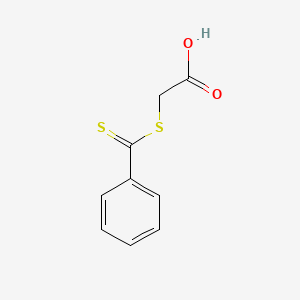

Structural Characteristics

S-(Thiobenzoyl)thioglycolic acid features a distinctive molecular architecture that contributes to its chemical reactivity and applications.

The compound contains:

-

A thiobenzoyl group (C6H5-C(=S)-) attached to thioglycolic acid

-

A thioether linkage connecting the two main structural components

-

A terminal carboxylic acid group that provides functionality for further reactions

-

A thiocarbonyl (C=S) group that plays a crucial role in its application as a RAFT agent

This structural arrangement enables the compound to participate in specific chemical transformations, particularly in controlled radical polymerization processes.

Physical Properties

The physical properties of S-(Thiobenzoyl)thioglycolic acid determine its handling characteristics and behavior in various chemical environments.

| Property | Value |

|---|---|

| Physical Form | Crystalline powder; Orange to brown to dark red in color |

| Melting Point | 125-128°C |

| Boiling Point | 375.5±44.0°C at 760 mmHg |

| Density | 1.4±0.1 g/cm³ |

| Solubility | Soluble in organic solvents |

| Flash Point | Not applicable |

These physical properties influence the compound's storage requirements, handling procedures, and application methods in laboratory and industrial settings .

Synthesis Methods

The preparation of S-(Thiobenzoyl)thioglycolic acid can be accomplished through several synthetic routes, with thiobenzoylation reactions being the most common approach.

Thiobenzoylation Reaction

The primary method for synthesizing S-(Thiobenzoyl)thioglycolic acid involves the reaction of thioglycolic acid with benzoyl chloride derivatives under controlled conditions:

-

Thioglycolic acid is treated with benzoyl chloride derivatives in the presence of appropriate base catalysts

-

The reaction proceeds through nucleophilic substitution mechanisms

-

Careful control of temperature and reaction conditions is necessary to optimize yields

-

Purification typically involves recrystallization to achieve high purity standards

Alternative Synthesis Routes

Alternative methods for preparing S-(Thiobenzoyl)thioglycolic acid have also been reported:

-

Reaction of thioctoyl chloride with ethanethiol, though this approach appears less commonly employed

-

Direct thiobenzoylation of thioglycolic acid using thiobenzoic acid derivatives

-

Transition metal-catalyzed coupling reactions involving appropriate precursors

These synthetic approaches provide flexibility in the preparation of S-(Thiobenzoyl)thioglycolic acid, allowing researchers to select the most appropriate method based on available starting materials and desired scale.

Applications

RAFT Polymerization

The most significant application of S-(Thiobenzoyl)thioglycolic acid is in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where it serves as a chain transfer agent.

Mechanism and Function

In RAFT polymerization, S-(Thiobenzoyl)thioglycolic acid:

-

Controls the molecular weight distribution of polymer chains

-

Enables the synthesis of polymers with predetermined molecular weights

-

Facilitates the creation of complex polymer architectures

-

Maintains living polymerization characteristics, allowing for block copolymer synthesis

Specific Polymerization Systems

Research has demonstrated the efficacy of S-(Thiobenzoyl)thioglycolic acid in various polymerization systems:

-

Copolymerization of styrene and divinylbenzene

-

RAFT polymerizations of:

-

Supercritical carbon dioxide polymerization

These applications highlight the versatility of S-(Thiobenzoyl)thioglycolic acid in controlling polymerization processes across different monomer systems and reaction conditions.

Organic Synthesis

Beyond polymer chemistry, S-(Thiobenzoyl)thioglycolic acid serves as a valuable reagent in various organic synthesis applications.

Thiobenzoylation Reactions

The compound functions as a thiobenzoylation reagent, enabling:

-

Introduction of sulfur-containing functional groups into organic molecules

-

Development of pharmaceuticals and agrochemicals requiring specific sulfur functionalities

-

Modification of biomolecules through selective thiobenzoylation

| Supplier | Catalog Number | Purity | Available Quantities |

|---|---|---|---|

| Sigma-Aldrich | 157880 | 99% | 10 g |

| TCI America | T24015G | ≥97.0% (GC,T) | 5 g, 25 g |

| Cymit Quimica | 3B-T2401 | Not specified | 5 g, 25 g |

| CalpacLab | ALA-S101895-1g | min 99% | 1 g |

The compound is primarily designated for research use in laboratory settings, with restrictions on medical or consumer applications .

Current Research Directions

Ongoing research involving S-(Thiobenzoyl)thioglycolic acid focuses on several key areas:

Advanced Polymer Architectures

Researchers are exploring the use of S-(Thiobenzoyl)thioglycolic acid to create increasingly complex polymer structures:

-

Block copolymers with novel properties

-

Star-shaped and branched polymers

-

Polymer networks with controlled crosslinking density

Biomedical Applications

The compound's potential in biomedical research is being investigated:

-

As a precursor for bioactive compounds

-

In controlled drug delivery systems

-

For the development of biomaterials with specific functionalities

Green Chemistry Approaches

Efforts to incorporate S-(Thiobenzoyl)thioglycolic acid into more environmentally friendly processes include:

-

Polymerization in supercritical carbon dioxide

-

Reduced solvent usage in synthesis and applications

These research directions highlight the continuing relevance of S-(Thiobenzoyl)thioglycolic acid in contemporary chemical research and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume